molecular formula C16H16F3NO B1329163 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-75-4

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329163
CAS No.: 946784-75-4
M. Wt: 295.3 g/mol
InChI Key: VTJNETJUIRUBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H16F3NO It is characterized by the presence of an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-isopropylphenol with 2-chloro-5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted anilines or phenols.

Scientific Research Applications

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
  • 4-(4-Isopropylphenoxy)-2-(difluoromethyl)aniline
  • 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)phenol

Uniqueness

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both the isopropylphenoxy and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNETJUIRUBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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